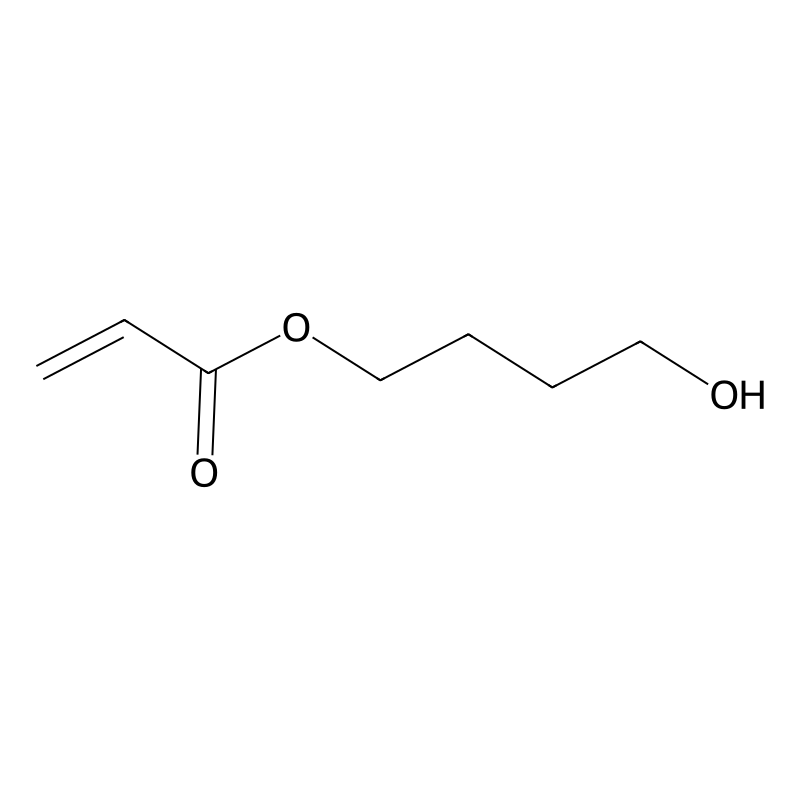

4-Hydroxybutyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Polymers and Copolymers:

HBA acts as a monomer, a building block for creating polymers and copolymers. Its unique properties, including a hydroxyl group and an acrylate group, allow researchers to tailor the material's characteristics for specific needs. Studies have explored HBA's use in synthesizing various polymers, including:

- Biodegradable polymers: These polymers are designed to degrade naturally in the environment, minimizing waste accumulation. Research suggests HBA can be incorporated into biodegradable polymers for applications like drug delivery and tissue engineering [].

- Hydrogels: These water-swollen networks have diverse applications in biomedicine. Studies have explored HBA-based hydrogels for controlled drug release and tissue regeneration [].

- Functional polymers: These polymers possess specific functionalities beyond their basic structure. Research has investigated HBA-containing functional polymers for various purposes, including sensors and actuators [].

Development of Drug Delivery Systems:

HBA finds potential in developing controlled drug delivery systems. Its properties, like biocompatibility and reactivity, make it suitable for designing drug carriers. Studies have explored HBA's use in:

- Transdermal drug delivery: HBA monomers have been investigated for fabricating membranes in transdermal drug delivery systems, allowing controlled release of drugs through the skin [].

- Stimuli-responsive drug delivery: HBA-based polymers can be designed to release drugs in response to specific stimuli like pH changes or light, offering targeted and controlled drug delivery [].

Other Research Applications:

Beyond the mentioned uses, HBA has also been explored in other areas of scientific research, including:

4-Hydroxybutyl acrylate is a chemical compound classified as an ester of acrylic acid and 1,4-butanediol. It is represented by the molecular formula and has a molecular weight of approximately 144.17 g/mol. This compound is characterized by its high reactivity due to the presence of both hydroxyl and acrylate functional groups, making it a versatile monomer in polymer chemistry. Notably, it can form homopolymers and copolymers with various other monomers, imparting desirable properties such as adhesion, scratch resistance, and weatherability to the resulting materials .

- Esterification: The primary synthesis route involves the esterification of acrylic acid with 1,4-butanediol. This reaction can be catalyzed using solid acid catalysts like Amberlyst 15, which enhances reaction kinetics .

- Polymerization: The compound readily undergoes free radical polymerization to form polymers. It is often stabilized during storage to prevent premature polymerization, typically requiring air exposure or the addition of stabilizers like hydroquinone monomethyl ether .

- Addition Reactions: Due to its reactive double bond, 4-hydroxybutyl acrylate can engage in addition reactions with various organic and inorganic compounds, further expanding its utility in chemical syntheses .

4-Hydroxybutyl acrylate exhibits some biological activity that warrants attention in terms of safety and handling. It is classified as a skin sensitizer and can cause serious eye damage upon contact. The compound may also provoke allergic reactions in sensitive individuals . These properties necessitate careful handling procedures to mitigate exposure risks.

The synthesis of 4-hydroxybutyl acrylate can be achieved through multiple methods:

- Direct Esterification: The most common method involves the direct reaction of acrylic acid with 1,4-butanediol under acidic conditions using catalysts like Amberlyst 15. This method allows for efficient production with controlled reaction kinetics .

- Transesterification: Another approach includes transesterifying acrylic acid methyl ester with 1,4-butanediol, which may offer alternative pathways for synthesis .

- Batch Distillation Column Reactors: Advanced processes utilize batch distillation column reactors to optimize the separation and recycling of reactants during production .

4-Hydroxybutyl acrylate finds extensive applications across various industries:

- Adhesives and Sealants: Its excellent adhesion properties make it suitable for use in adhesives and sealants.

- Coatings: Used as a coating agent due to its ability to enhance scratch resistance and weatherability.

- Polymer Production: Serves as a raw material for synthesizing various polymers that require specific mechanical and chemical properties.

- Rheology Modifiers: Employed in formulations requiring adjustments in flow properties .

Studies on the interactions of 4-hydroxybutyl acrylate with other compounds have shown that it can participate in various addition reactions, enhancing its functionality in polymer systems. Research indicates that its reactivity allows for the incorporation of diverse functional groups into polymer backbones, facilitating tailored material properties for specific applications .

Several compounds share structural similarities with 4-hydroxybutyl acrylate, each possessing unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Hydroxyethyl acrylate | Ethylene glycol derivative | Lower viscosity; used for flexible coatings |

| Glycidyl methacrylate | Epoxy functional group | Enhanced adhesion; used in advanced composites |

| Butyl acrylate | Butanol derivative | Higher volatility; commonly used in adhesives |

4-Hydroxybutyl acrylate stands out due to its dual functionality (hydroxyl and acrylate groups), allowing it to impart specific mechanical properties while also participating in further chemical modifications.

Conventional Transesterification Processes

Reaction of 1,4-Butanediol with Acrylic Acid Derivatives

The conventional synthesis of 4-hydroxybutyl acrylate primarily involves transesterification reactions between 1,4-butanediol and various acrylic acid derivatives, with methyl acrylate being the most commonly employed ester [2] [4]. This reaction pathway represents the predominant industrial approach due to its operational simplicity and favorable thermodynamics [11]. The stoichiometric reaction requires careful control of the molar ratio between reactants, typically maintaining a 1,4-butanediol to methyl acrylate ratio between 2:1 and 3:1 to minimize diacrylate formation [2] [10].

The transesterification mechanism proceeds through a nucleophilic acyl substitution pathway, where the hydroxyl group of 1,4-butanediol attacks the carbonyl carbon of the acrylate ester [13]. The reaction conditions significantly influence product selectivity, with temperatures ranging from 80°C to 120°C providing optimal conversion rates while minimizing thermal polymerization [2] [35]. Under these conditions, yields of 4-hydroxybutyl acrylate exceeding 98% have been achieved, with concurrent formation of methanol as the primary by-product [2].

Research has demonstrated that the reaction kinetics follow second-order behavior, with the rate-limiting step being the initial nucleophilic attack [11]. The presence of water must be carefully controlled, as excessive moisture can lead to hydrolysis reactions that reduce overall yield [1] [2]. Continuous removal of methanol through distillation drives the equilibrium toward product formation, enhancing both conversion and selectivity [9] [10].

The selectivity toward monoester formation versus diacrylate production represents a critical optimization parameter [4] [11]. Studies have shown that maintaining reaction temperatures below 100°C and employing excess 1,4-butanediol effectively suppress diacrylate formation to less than 0.5% [2] [10]. The resulting product mixture typically contains 4-hydroxybutyl acrylate as the major component, with unreacted 1,4-butanediol and trace amounts of 1,4-butanediol diacrylate [2].

| Synthesis Method | Yield (%) | Temperature (°C) | Catalyst Type | Reaction Time (h) |

|---|---|---|---|---|

| Transesterification (1,4-Butanediol + Methyl Acrylate) | 98.3 | 85 | Dioctyltin oxide | 10 |

| Transesterification (Dioctyltin Oxide Catalyst) | 95 | 85-120 | Dioctyltin oxide | 8-12 |

| Direct Esterification (Acrylic Acid + 1,4-Butanediol) | 99 | 120-150 | Amberlyst 15 (solid acid) | 4-6 |

| Continuous Flow Zn-Immobilized Catalyst | 85-90 | 80-100 | Zn-immobilized | 2-4 |

| Solid Acid Catalyst (Amberlyst 15) | 92-95 | 120 | Ion exchange resin | 4-8 |

| Bioproduction via Corynebacterium glutamicum | 19.0 g/L (137.6 mM) | 30-37 | Metabolic pathway | 65 |

Catalytic Systems: Tin-Based and Acid Catalysts

Tin-based catalysts represent the most widely utilized catalytic systems for 4-hydroxybutyl acrylate synthesis, with dioctyltin oxide and dibutyltin oxide demonstrating superior performance characteristics [2] [11] [35]. These organotin compounds function as Lewis acid catalysts, activating the carbonyl group of the acrylate ester toward nucleophilic attack while simultaneously coordinating with the alcohol hydroxyl group [35] [37]. The catalytic mechanism involves formation of a six-membered transition state that facilitates the transesterification process [35].

Dioctyltin oxide exhibits exceptional catalytic activity, enabling complete conversion of methyl acrylate within 10 hours at 85°C [2]. The catalyst loading typically ranges from 0.1% to 0.5% by weight relative to the total reactant mass, providing optimal balance between reaction rate and economic considerations [35] [36]. Research has demonstrated that dioctyltin oxide maintains high selectivity toward monoester formation, with diacrylate by-product formation remaining below 0.5% under optimized conditions [2].

The catalytic cycle involves coordination of the tin center with both the carbonyl oxygen of the acrylate and the hydroxyl group of 1,4-butanediol [35] [37]. This dual coordination activates the electrophilic character of the carbonyl carbon while enhancing the nucleophilicity of the alcohol oxygen [35]. Subsequent intramolecular rearrangement leads to ester bond formation and release of methanol, regenerating the active catalyst species [37].

Dibutyltin oxide presents an alternative tin-based catalyst with slightly different performance characteristics [36]. While exhibiting lower intrinsic activity compared to dioctyltin oxide, dibutyltin oxide demonstrates enhanced stability under prolonged reaction conditions [36]. The catalyst can be recovered through precipitation with phosphoric acid, enabling partial recycling and reduction of tin content in the final product [15] [35].

Acid catalysts, particularly Amberlyst 15, provide an alternative catalytic approach for direct esterification reactions between acrylic acid and 1,4-butanediol [9] [17]. These solid acid catalysts offer advantages in terms of product separation and environmental considerations [9] [20]. Amberlyst 15, a strongly acidic ion-exchange resin, catalyzes the esterification through protonation of the carboxyl group, enhancing its electrophilicity toward nucleophilic attack [9] [17].

The performance of acid catalysts requires optimization of reaction conditions, including temperature, catalyst loading, and water removal strategies [9] [20]. Temperatures ranging from 100°C to 140°C are typically employed, with continuous water removal through azeotropic distillation being essential for achieving high conversions [9]. The solid nature of these catalysts facilitates separation and enables multiple reuse cycles, with activity retention exceeding 90% after five consecutive cycles [17] [20].

| Catalyst System | Activity (TOF h⁻¹) | Selectivity (%) | Operating Temperature (°C) | Recyclability |

|---|---|---|---|---|

| Dioctyltin oxide | 15-25 | 95-98 | 80-120 | Limited |

| Dibutyltin oxide | 12-20 | 92-95 | 85-125 | Limited |

| Amberlyst 15 | 8-12 | 88-92 | 100-140 | Good (5+ cycles) |

| Zn-immobilized solid support | 10-18 | 85-90 | 80-100 | Excellent (10+ cycles) |

| Potassium fluoride/gamma-alumina | 5-8 | 80-85 | 60-80 | Good (3-5 cycles) |

| Cesium fluoride/gamma-alumina | 3-6 | 75-82 | 60-80 | Moderate (2-3 cycles) |

Advanced Catalytic Approaches

Solid Acid Catalysts for Enhanced Selectivity

Advanced solid acid catalysts have emerged as promising alternatives to conventional homogeneous systems, offering enhanced selectivity, improved separation characteristics, and environmental benefits [16] [17] [20]. These heterogeneous catalysts eliminate the challenges associated with catalyst recovery and product purification while maintaining high catalytic activity [16] [18]. The development of solid acid catalysts specifically designed for acrylate synthesis has focused on optimizing acid strength, pore structure, and surface properties [16] [17].

Zeolite-based catalysts represent a significant advancement in solid acid catalysis for acrylate synthesis [19] [39] [41]. ZSM-5 zeolites modified with potassium have demonstrated exceptional performance in methyl acrylate formation, achieving selectivity values exceeding 80% under optimized conditions [19]. The hierarchical pore structure of these materials facilitates reactant diffusion while providing sufficient acid sites for catalytic activation [19] [43]. The silica-to-alumina ratio critically influences catalyst performance, with ratios between 25:1 and 50:1 providing optimal balance between activity and selectivity [19] [43].

Heteropolyacid-based catalysts constitute another class of advanced solid acids with remarkable catalytic properties [42]. Cesium-substituted phosphotungstic acid supported on iron-silica demonstrates exceptional activity for transesterification reactions, with turnover frequencies exceeding those of conventional acid catalysts [42]. The unique structure of heteropolyacids provides both Brønsted and Lewis acid sites, enabling multiple activation pathways for enhanced reaction rates [42].

The preparation of solid acid catalysts through sol-gel and impregnation procedures enables precise control over surface properties and acid site distribution [17] [42]. Styrene-acrylic acid copolymers prepared through soap-free emulsion polymerization exhibit high concentrations of sulfonic acid groups, providing strong acidity for transesterification reactions [17]. These polymeric catalysts demonstrate thermal stability up to 200°C and maintain catalytic activity through multiple reaction cycles [17].

Temperature-programmed desorption studies reveal that optimal solid acid catalysts possess medium-strength acid sites with desorption temperatures between 200°C and 400°C [17] [20]. Excessively strong acid sites promote side reactions and coke formation, while weak acid sites provide insufficient activation for efficient catalysis [20] [40]. The balance between acid strength and site density determines overall catalytic performance and product selectivity [40].

Modification of solid acid catalysts with basic components creates bifunctional systems with enhanced selectivity characteristics [40]. Nitrogen-containing Beta zeolites modified with copper demonstrate remarkable performance in aldol condensation reactions, achieving methyl acrylate selectivity of 95% with 99% formaldehyde conversion [40]. The incorporation of basic sites reduces coke formation from 28% to 17% compared to purely acidic catalysts [40].

Continuous Flow Reactor Configurations

Continuous flow reactor systems represent a paradigm shift in 4-hydroxybutyl acrylate production, offering enhanced mass and heat transfer, improved safety profiles, and superior process control [5] [12] [18]. These systems enable precise regulation of reaction parameters, including temperature, pressure, and residence time, resulting in consistent product quality and higher space-time yields [5] [18]. The development of continuous flow processes has been driven by the need for more efficient and sustainable production methodologies [12] [18].

Plug flow reactors equipped with immobilized catalysts provide optimal configuration for continuous 4-hydroxybutyl acrylate synthesis [5] [12]. The tubular design ensures uniform residence time distribution while minimizing axial mixing, leading to enhanced conversion and selectivity [5] [18]. Research has demonstrated that zinc-immobilized catalysts in plug flow configurations achieve 85-90% yields within residence times of 2-4 hours [5] [12].

The immobilization of homogeneous catalysts onto solid supports enables the development of heterogeneous systems suitable for continuous operation [5] [12]. Zinc complexes anchored on various solid supports maintain catalytic activity while providing easy separation and catalyst recovery [5] [12]. The coordination environment around the zinc center remains intact during immobilization, preserving the selectivity characteristics observed in homogeneous systems [5].

Flow reaction systems demonstrate significant advantages in terms of heat management and reaction control [18]. The high surface-to-volume ratio of microreactors enables efficient heat removal, preventing thermal runaway and minimizing side reactions [18]. Temperature gradients can be precisely controlled along the reactor length, optimizing reaction conditions for maximum yield and selectivity [18].

The integration of online monitoring systems with continuous flow reactors enables real-time process optimization and quality control [18]. Spectroscopic techniques, including infrared and nuclear magnetic resonance spectroscopy, provide instantaneous feedback on conversion and product composition [18]. This capability facilitates adaptive process control and rapid response to changing operating conditions [18].

Continuous flow systems demonstrate superior mass transfer characteristics compared to batch processes [18] [21]. The enhanced mixing achievable in microstructured reactors promotes efficient contact between reactants and catalysts, reducing mass transfer limitations [18]. This improvement is particularly significant for heterogeneous catalytic systems where external mass transfer often limits overall reaction rates [21].

The scalability of continuous flow processes presents advantages for industrial implementation [18]. Multiple parallel reactors can be operated simultaneously to achieve desired production capacities while maintaining the benefits of continuous operation [18]. The modular nature of flow systems enables flexible production schedules and rapid response to market demands [18].

| Process Parameter | Conventional Batch | Continuous Flow | Bioproduction |

|---|---|---|---|

| Molar Ratio (Alcohol:Acrylate) | 2:1 - 3:1 | 1.5:1 - 2:1 | N/A |

| Pressure (bar) | 1-2 | 5-15 | 1 |

| Conversion Rate (%) | 85-95 | 90-98 | 70-85 |

| Space Time Yield (kg/m³·h) | 50-80 | 120-200 | 10-25 |

| Energy Consumption (MJ/kg) | 12-18 | 8-12 | 25-35 |

| Water Content (ppm) | <500 | <200 | Variable |

Bioproduction Pathways

Metabolic Engineering of Corynebacterium glutamicum

The metabolic engineering of Corynebacterium glutamicum for 4-hydroxybutyl acrylate production represents an innovative biotechnological approach that leverages the natural biosynthetic capabilities of this industrially important microorganism [22] [28]. Corynebacterium glutamicum has been extensively utilized for amino acid production and possesses robust metabolic machinery suitable for engineering toward aromatic compound synthesis [23] [24]. The development of engineered strains capable of producing 4-hydroxybutyl acrylate precursors demonstrates the potential for sustainable biotechnological production pathways [22] [28].

The engineering strategy involves systematic modification of the central metabolic pathways to redirect carbon flux toward aromatic precursor formation [22] [28]. Initial efforts focused on enhancing the availability of chorismate, the key branch point intermediate in aromatic biosynthesis [28] [33]. Overexpression of feedback-resistant 3-deoxy-D-arabinoheptulosonate-7-phosphate synthases, encoded by aromatic biosynthesis genes, increases the carbon flux through the shikimate pathway [28] [32].

The introduction of chorismate-pyruvate lyase variants with reduced product inhibition enables efficient conversion of chorismate to 4-hydroxybenzoate [28]. This engineered enzyme, derived from Escherichia coli and designated as chorismate-pyruvate lyase variant, demonstrates enhanced stability and activity compared to the wild-type enzyme [28]. The systematic deletion of competing pathways, including aromatic amino acid biosynthesis and 4-hydroxybenzoate degradation pathways, further enhances precursor availability [28].

Metabolic flux analysis reveals that the engineered Corynebacterium glutamicum strains achieve 4-hydroxybenzoate titers of 19.0 g/L with a molar yield of 9.65% after 65 hours in fed-batch fermentation [28]. These results represent significant progress toward commercially viable biotechnological production of aromatic precursors [28] [31]. The engineered strains demonstrate stable performance over multiple cultivation cycles, indicating robust metabolic engineering modifications [28].

The development of carboxylic acid reductase pathways enables further extension toward aldehyde and alcohol derivatives [22]. The identification and characterization of NCgl0324 as an aromatic aldehyde reductase provides insights into endogenous reduction mechanisms [22]. Systematic deletion of this gene in engineered strains results in 2.9-fold increased accumulation of 4-hydroxybutyl aldehyde, demonstrating the potential for pathway optimization [22].

Complementation studies confirm the specific role of NCgl0324 in aromatic aldehyde reduction [22]. The genetic complementation by plasmid-borne expression of NCgl0324 restores aldehyde reduction activity, validating the targeted deletion approach [22]. These findings provide the foundation for engineering strains with enhanced aldehyde accumulation capabilities [22].

The extension of metabolic pathways toward protocatechuic aldehyde and vanillin production demonstrates the versatility of the engineered platform [22]. The deletion of NCgl0324 in protocatechuic aldehyde-producing strains results in improved aldehyde accumulation with reduced conversion to the corresponding alcohol [22]. This approach enables the production of diverse aromatic aldehydes from a single engineered strain [22].

Shikimate Pathway Optimization for Precursor Synthesis

The shikimate pathway represents the central metabolic route for aromatic compound biosynthesis and serves as the primary target for engineering enhanced precursor production [25] [28] [32]. This seven-step biochemical pathway converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the universal precursor for aromatic amino acids and secondary metabolites [25] [33]. Optimization of the shikimate pathway involves systematic enhancement of enzyme activities, elimination of regulatory constraints, and redirection of metabolic flux toward desired products [28] [32].

The initial step of the shikimate pathway, catalyzed by 3-deoxy-D-arabinoheptulosonate-7-phosphate synthase, represents a critical control point for pathway flux [28] [32]. Engineering feedback-resistant variants of this enzyme eliminates allosteric inhibition by aromatic amino acids, enabling increased carbon flow through the pathway [28]. The incorporation of aromatic biosynthesis genes encoding feedback-resistant synthases results in substantial enhancement of pathway activity [28] [32].

Phosphoenolpyruvate availability represents a significant limitation for shikimate pathway flux, particularly when glucose serves as the primary carbon source [32]. The phosphoenolpyruvate:carbohydrate phosphotransferase system consumes phosphoenolpyruvate for glucose transport, reducing its availability for aromatic biosynthesis [32]. Engineering strategies to enhance phosphoenolpyruvate availability include overexpression of phosphoenolpyruvate synthase and modification of glucose transport systems [32].

Erythrose 4-phosphate, the second precursor for the shikimate pathway, originates from the pentose phosphate pathway [32] [33]. The optimization of erythrose 4-phosphate supply involves overexpression of transketolase and modification of pentose phosphate pathway regulation [32]. These modifications ensure balanced availability of both pathway precursors for optimal shikimate pathway function [32].

The intermediate steps of the shikimate pathway require careful optimization to prevent metabolite accumulation and pathway bottlenecks [28] [32]. Overexpression of shikimate kinase and the aromatic biosynthesis gene cluster enhances the conversion of pathway intermediates [28]. The systematic deletion of competing pathways, including quinate/shikimate degradation pathways, eliminates carbon loss and enhances precursor availability [28].

Chorismate represents the branch point for aromatic compound synthesis and requires specific modifications for 4-hydroxybenzoate production [28] [33]. The introduction of chorismate-pyruvate lyase enables direct conversion of chorismate to 4-hydroxybenzoate, bypassing the natural aromatic amino acid biosynthetic pathways [28]. Engineering variants of this enzyme with reduced product inhibition further enhances conversion efficiency [28].

The regulation of the shikimate pathway involves complex transcriptional and allosteric mechanisms that must be considered during optimization [25] [32]. The elimination of transcriptional repressors and the enhancement of pathway gene expression contribute to increased pathway flux [28] [32]. These regulatory modifications work synergistically with enzymatic enhancements to achieve maximum pathway performance [32].

Metabolic burden represents a significant consideration during shikimate pathway optimization [32]. Excessive pathway enhancement can lead to reduced cell viability and decreased overall productivity [32]. Balanced engineering approaches that optimize pathway flux while maintaining cell fitness provide the most effective strategies for enhanced production [32] [34].

Thermodynamic and Spectroscopic Characterization

The thermodynamic properties of 4-hydroxybutyl acrylate reflect its molecular structure and intermolecular interactions. The compound exhibits characteristic thermal behavior with a glass transition temperature ranging from -40°C to -65°C for its homopolymer [1] [5]. This notably low glass transition temperature indicates high chain mobility and flexibility compared to other hydroxyalkyl acrylates [6] [7].

The standard enthalpy of formation in the gas phase has been calculated as -459.41 kJ/mol, while the standard Gibbs energy of formation is -274.84 kJ/mol [8] [9]. The enthalpy of vaporization is 56.34 kJ/mol, and the enthalpy of fusion is 19.48 kJ/mol [8] [9]. Critical properties include a critical temperature of 697.39 K, critical pressure of 3419.86 kPa, and critical volume of 0.452 m³/kmol [8] [9].

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C)

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 4-hydroxybutyl acrylate recorded in deuterated chloroform at 400 megahertz provides detailed structural information about the molecular environment of hydrogen atoms [10] [11] [12]. The vinyl protons of the acrylate group exhibit characteristic chemical shifts between 5.83 and 6.43 parts per million. The trans-vinyl proton appears as a doublet of doublets at 6.43-6.38 parts per million, while the cis-vinyl proton resonates at 6.13-6.09 parts per million [10] [11] [12]. The vinyl methylene protons are observed at 5.83-5.86 parts per million as a doublet of doublets.

The aliphatic chain protons show distinct chemical shifts based on their electronic environment. The ester methylene protons adjacent to oxygen (OCH₂) appear at 4.18-4.21 parts per million as a triplet, while the hydroxyl-bearing methylene protons (CH₂OH) resonate at 3.63-3.67 parts per million as a triplet [10] [11] [12]. The internal methylene protons of the butyl chain exhibit multipicity patterns between 1.66-1.81 parts per million, reflecting their position within the aliphatic backbone [10] [11] [12].

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon backbone of 4-hydroxybutyl acrylate [10] [13]. The carbonyl carbon of the ester group appears characteristically downfield, typically around 165-170 parts per million, consistent with the deshielding effect of the electron-withdrawing carbonyl functionality [10] [14]. The vinyl carbons of the acrylate group resonate in the alkene region around 128-131 parts per million for the methylene carbon and 130-135 parts per million for the methine carbon [10] [14].

The aliphatic carbon atoms show chemical shifts dependent on their proximity to electronegative oxygen atoms. The ester-linked methylene carbon appears around 64-66 parts per million, while the hydroxyl-bearing carbon resonates at approximately 62-64 parts per million [10] [14]. The internal methylene carbons of the butyl chain exhibit typical aliphatic chemical shifts between 25-30 parts per million [10] [14].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis using electron ionization at 75 electron volts reveals characteristic fragmentation patterns that provide insight into the molecular structure and stability of 4-hydroxybutyl acrylate [10] [12] [15] [16]. The molecular ion peak appears at mass-to-charge ratio 144, corresponding to the intact molecular formula C₇H₁₂O₃ [10] [12] [15].

The base peak occurs at mass-to-charge ratio 55 with 100% relative intensity, corresponding to the fragment C₃H₃O⁺, which represents a characteristic acrylate-derived fragment [10] [12] [15]. This fragmentation pattern indicates the stability and prevalence of the acrylate moiety under electron ionization conditions. A significant fragment at mass-to-charge ratio 73 with 59.6% relative intensity corresponds to C₃H₅O₂⁺, representing the complete acrylate unit [10] [12] [15].

Additional notable fragments include mass-to-charge ratio 71 (26.5% intensity) corresponding to C₄H₇O⁺, mass-to-charge ratio 27 (19.5% intensity) representing C₂H₃⁺, and mass-to-charge ratio 43 (14.4% intensity) corresponding to C₂H₃O⁺ [10] [12] [15]. These fragmentation patterns are consistent with cleavage at the ester linkage and subsequent rearrangements involving the butyl chain and hydroxyl functionality.

Phase Behavior and Solubility Profiles

4-Hydroxybutyl acrylate exhibits unique solubility characteristics that distinguish it from other acrylate monomers. The compound is completely miscible with water in all proportions, which is attributed to the presence of the hydroxyl functional group that can form hydrogen bonds with water molecules [1] [17] [18]. This high aqueous solubility contrasts markedly with many other acrylate monomers and significantly influences its polymerization behavior in aqueous media [19] [20] [7].

The compound demonstrates excellent miscibility with organic solvents, including alcohols, esters, and aromatic compounds [17] [21]. The partition coefficient (log P) between octanol and water ranges from 0.488 to 0.77, indicating moderate lipophilicity despite the presence of the hydrophilic hydroxyl group [17] [22] [8] [9]. This balanced hydrophilic-lipophilic character makes 4-hydroxybutyl acrylate particularly useful for applications requiring compatibility with both aqueous and organic systems.

The physical state remains liquid over a wide temperature range, with a melting point of -112°C and a boiling point between 230-236°C at atmospheric pressure [1] [2] [23] [24] [22]. The density at 25°C is 1.041 g/cm³, and the viscosity at 25°C ranges from 10.2 to 10.7 millipascal-seconds [1] [2]. The refractive index at 20°C is 1.452-1.454 [1] [2] [25].

Temperature-dependent solubility studies have revealed that 4-hydroxybutyl acrylate exhibits thermoresponsive behavior when incorporated into polymer structures. Variable temperature nuclear magnetic resonance studies demonstrate that the apparent degree of hydration increases from 5% to 80% upon heating from 0°C to 60°C [6] [7]. This unusual behavior, where hydration increases with temperature, is counter-intuitive compared to most hydroxyalkyl polymers and contributes to unique phase transition behaviors in copolymer systems [6] [7].

Polymerization Kinetics and Reactivity Parameters

The polymerization kinetics of 4-hydroxybutyl acrylate have been extensively studied under various reaction conditions and mechanisms. In esterification reactions using solid acid catalysts, the activation energy for 4-hydroxybutyl acrylate formation is 58.3 kilojoules per mole, while the competing side reaction forming 1,4-butanediol diacrylate exhibits a higher activation energy of 86.7 kilojoules per mole [26] [27] [28] [29]. These kinetic parameters were determined over a temperature range of 100-120°C using Amberlyst 15 as the catalyst [26] [27] [28] [29].

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization studies reveal that 4-hydroxybutyl acrylate exhibits first-order kinetics with respect to monomer concentration [30] [31] [32]. In aqueous dispersion polymerization at 30°C, more than 99% conversion can be achieved within 60 minutes [30] [31]. The polymerization rate initially shows a slow induction period for the first 4 minutes, followed by rapid conversion exhibiting first-order kinetics [30] [31].

The critical degree of polymerization for phase separation during aqueous dispersion polymerization is approximately 180, which is higher than that observed for 2-hydroxypropyl methacrylate due to the greater aqueous solubility of 4-hydroxybutyl acrylate [30] [31]. This higher critical degree of polymerization reflects the more weakly hydrophobic nature of poly(4-hydroxybutyl acrylate) compared to other hydroxyalkyl polymers [19] [20] [7].

Molecular weight distributions during RAFT polymerization show relatively efficient chain extension with greater than 90% efficiency, although dispersity values increase above 50% conversion due to chain transfer reactions [30] [31]. The polymerization exhibits characteristics typical of controlled radical polymerization, with linear evolution of molecular weight with conversion and retention of chain-end functionality [33] [19] [20] [32] [34].

The reactivity of 4-hydroxybutyl acrylate in copolymerization systems depends on the comonomer and reaction conditions. The hydroxyl functionality can participate in hydrogen bonding interactions that influence both reactivity ratios and polymerization kinetics [35]. In RAFT aqueous dispersion polymerization, the formation of various morphologies including spheres, worms, and vesicles depends on the degree of polymerization and reaction temperature [33] [6] [19] [20] [32] [34].

The polymerization kinetics are also influenced by the pH of the reaction medium when conducted in aqueous systems. At pH 8, charge stabilization occurs through ionization of carboxylic acid end groups, leading to the formation of stable latex particles with diameters around 200 nanometers [32] [34]. The pH-dependent behavior affects both the polymerization rate and the colloidal stability of the resulting nanoparticles [32] [34].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 9 of 282 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 273 of 282 companies with hazard statement code(s):;

H302 (98.17%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (15.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (83.15%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (83.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (16.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (15.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (15.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

2478-10-6

Wikipedia

General Manufacturing Information

Printing ink manufacturing

2-Propenoic acid, 4-hydroxybutyl ester: ACTIVE